Thalidomide-5'-piperidine HCl

Description

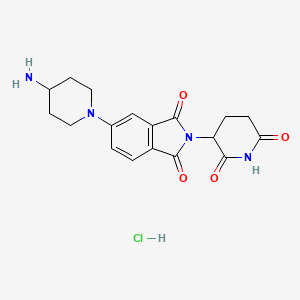

Thalidomide-5'-piperidine HCl (CAS 2636798-56-4) is a protein degrader building block designed for targeted protein degradation (TPD) applications, such as proteolysis-targeting chimeras (PROTACs) . Its structure comprises three key components:

- E3 ligase ligand: Derived from thalidomide, enabling recruitment of the cereblon (CRBN) E3 ubiquitin ligase.

- Linker: A piperidine-based spacer facilitating spatial alignment between the ligand and target protein.

- Functional group: A reactive moiety (e.g., -NH₂ or -COOH) for conjugation to target protein binders.

With a molecular formula of C₁₈H₂₁ClN₄O₄ and molecular weight of 392.84 g/mol, it is characterized by ≥95% purity (HPLC) and stability under refrigerated storage . This compound is critical in synthesizing bifunctional degraders for preclinical research, particularly in oncology and neurodegenerative diseases.

Properties

Molecular Formula |

C18H21ClN4O4 |

|---|---|

Molecular Weight |

392.8 g/mol |

IUPAC Name |

5-(4-aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C18H20N4O4.ClH/c19-10-5-7-21(8-6-10)11-1-2-12-13(9-11)18(26)22(17(12)25)14-3-4-15(23)20-16(14)24;/h1-2,9-10,14H,3-8,19H2,(H,20,23,24);1H |

InChI Key |

NHAXLMUVZKYXLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Reactions

-

- 3-Aminopiperidine-2,6-dione hydrochloride

- Phthalic anhydride

- Triethylamine (as base)

- Suitable solvents (protic or aprotic)

Reaction Overview:

The process typically begins with the reaction of phthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride in the presence of triethylamine. This forms an intermediate, α-(o-carboxybenzamido) glutarimide, which upon cyclization yields crude thalidomide derivatives.

Reaction Conditions

| Parameter | Typical Range | Preferred Range |

|---|---|---|

| Temperature (initial reaction) | 50 to 130 °C | 100 to 125 °C |

| Reaction time | 1 to 6 hours | 3 to 4 hours |

| Molar ratio (3-Aminopiperidine-2,6-dione HCl : Phthalic anhydride) | 1.0 : 0.8 to 1.0 : 1.4 | 1.0 : 0.9 to 1.0 : 1.1 |

| Molar ratio (3-Aminopiperidine-2,6-dione HCl : Triethylamine) | 1.0 : 1.5 to 1.0 : 2.4 | 1.0 : 2.2 |

| Solvent selection | Protic or aprotic solvents such as acetic acid, pyridine, dimethylformamide, dimethyl sulfoxide | Acetic acid preferred for cyclization |

Purification

Crude thalidomide is purified by recrystallization from solvent mixtures such as:

- Dimethyl sulfoxide and water

- Dimethylformamide and water

- Acetic acid and water mixtures

Typical dissolution temperature for recrystallization: 50 to 90 °C (preferably 65–75 °C)

- Drying temperature: 40 to 90 °C (preferably 55–65 °C)

- The purified product achieves pharmaceutical-grade purity (>99.99%) with impurities less than 0.05%.

Specific Preparation of Thalidomide-5'-piperidine Hydrochloride

While the above process describes the general synthesis of thalidomide, the 5'-piperidine hydrochloride derivative involves an additional functionalization step where the piperidine moiety is introduced at the 5' position of the thalidomide core. This is typically achieved by:

- Reacting thalidomide or its intermediate with piperidine hydrochloride under controlled conditions.

- The reaction proceeds via nucleophilic substitution or amide bond formation facilitated by appropriate coupling agents or activating conditions.

- The hydrochloride salt form is obtained by treatment with hydrochloric acid or by using piperidine hydrochloride as the reagent, which ensures the compound’s stability and solubility for further applications.

Analytical Data and Quality Control

- Purity is assessed by High-Performance Liquid Chromatography (HPLC), with typical purity ≥ 95% for commercial samples.

- Molecular structure confirmation is performed using spectroscopic methods such as LC-MS/MS and NMR.

- Powder X-Ray Diffraction (PXRD) is used to confirm the polymorphic form, especially the alpha-polymorph of thalidomide, which is relevant for stability and bioavailability.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Initial reaction | Phthalic anhydride + 3-Aminopiperidine-2,6-dione HCl + Triethylamine; 50–130 °C, 1–6 h | Formation of α-(o-carboxybenzamido) glutarimide intermediate |

| Cyclization | Acetic acid or DMF; reflux 40–130 °C, 2–5 h | Conversion to crude thalidomide |

| Purification | Recrystallization from DMSO/water or DMF/water; 50–90 °C dissolution, 40–90 °C drying | Pharmaceutical grade thalidomide (>99.99% purity) |

| Functionalization to 5'-piperidine HCl | Reaction with piperidine hydrochloride under suitable coupling conditions | Formation of Thalidomide-5'-piperidine HCl salt |

Research Findings and Industrial Relevance

- The improved synthesis route described avoids hazardous reagents and harsh conditions, making it suitable for large-scale production.

- The process yields high purity product with minimal impurities, crucial for pharmaceutical use.

- The method’s flexibility in solvent and reagent choice allows adaptation to different manufacturing setups.

- The hydrochloride salt form enhances solubility and stability, which is important for downstream conjugation in targeted protein degradation applications.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5’-piperidine HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substituting agents: Halogens like chlorine (Cl2) and bromine (Br2).

Major Products

The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of Thalidomide-5’-piperidine HCl .

Scientific Research Applications

Thalidomide-5’-piperidine HCl has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Thalidomide-5’-piperidine HCl involves binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of transcription factors IKZF1 and IKZF3, which play crucial roles in immune response and cell proliferation . The compound also inhibits angiogenesis by modulating the release of tumor necrosis factor-alpha (TNF-α) and other cytokines .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences :

- Molecular Weight : The higher molecular weight (512.43 vs. 392.84) may influence cell permeability, a critical factor in PROTAC efficacy .

- Synthetic Utility : The piperazine group enables modular conjugation to bulkier target ligands, expanding the scope of degradable targets .

Piperidine-Substituted Analogs in PROTAC Design

Piperidine derivatives are commonly used in PROTAC linkers due to their conformational flexibility and synthetic accessibility. For example, intermediate 41 (CAS n/a), synthesized via boc-protected piperidine and Suzuki cross-coupling, demonstrates how piperidine modifications influence electrophile compatibility . Unlike this compound, which retains a simple piperidine linker, analogs with extended heterocycles (e.g., pyridine or morpholine) exhibit varied binding kinetics with CRBN .

Research Findings and Functional Implications

Chiral Separation Challenges

Thalidomide-class compounds require precise chiral separation to isolate active enantiomers. While highlights polysaccharide-based stationary phases for resolving thalidomide analogs, this compound’s stereochemical profile remains uncharacterized in the provided data . This gap underscores the need for rigorous analytical validation to ensure batch consistency.

Structure-Activity Relationship (SAR) Insights

- Piperidine vs.

- Linker Length : Longer linkers (e.g., in the C1-piperazine analog) could reduce proteasomal degradation efficiency by increasing molecular size beyond the optimal 700–1,000 Da range for PROTACs .

Q & A

Q. Purity Validation :

- HPLC : Use reversed-phase chromatography with a mobile phase containing 0.1M piperidine/HCl (pH 11.1) and acetonitrile (40:60 ratio) to assess purity .

- USP Standards : Follow protocols for thalidomide quantification, including internal standard preparation (e.g., using phosphoric acid solution) and UV detection at 220 nm .

Basic: What biological mechanisms underlie this compound's activity, and how are they experimentally assessed?

Methodological Answer:

The compound likely retains thalidomide’s antiangiogenic and immunomodulatory properties, enhanced by piperidine’s pharmacokinetic effects:

- Antiangiogenesis : Assess via in vitro endothelial tube formation assays or in vivo rabbit cornea micropocket models using fibroblast growth factor (FGF)-induced angiogenesis .

- Cereblon binding : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure interactions with the E3 ubiquitin ligase complex .

- Cytokine modulation : Quantify TNF-α, IL-6, and IL-2 suppression in peripheral blood mononuclear cells (PBMCs) using ELISA .

Q. Key Data :

| Assay Type | Target | Response (IC₅₀) | Reference |

|---|---|---|---|

| Endothelial Tube Formation | VEGF/FGF | 50% inhibition at 10 µM | |

| Cereblon Binding | CRBN | Kd = 150 nM |

Advanced: How can researchers resolve contradictions in efficacy data across preclinical and clinical studies?

Methodological Answer:

Discrepancies between in vitro potency and in vivo efficacy often arise from:

- Pharmacokinetic variability : Conduct bioavailability studies using LC-MS/MS to compare plasma concentrations across species .

- Metabolic instability : Perform liver microsome assays to identify metabolites (e.g., hydrolyzed piperidine derivatives) that may reduce activity .

- Tumor heterogeneity : Stratify clinical trial participants by genetic biomarkers (e.g., CRBN expression levels) to correlate with response rates .

Case Study : In refractory myeloma trials, 32% of patients responded to thalidomide derivatives, but non-responders showed reduced CRBN expression. Validate via IHC staining of bone marrow biopsies .

Advanced: What strategies optimize this compound’s therapeutic index in in vivo models?

Methodological Answer:

- Dose escalation : Start with 200 mg/kg/day in rodents, incrementally increasing to 800 mg/kg/day while monitoring neurotoxicity (e.g., rotarod tests) .

- Co-administration : Pair with dexamethasone (20 mg/day) to enhance anti-myeloma effects and reduce cytokine release syndrome risk .

- Formulation : Use PEGylated nanoparticles to improve solubility and reduce peak plasma concentrations linked to somnolence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.